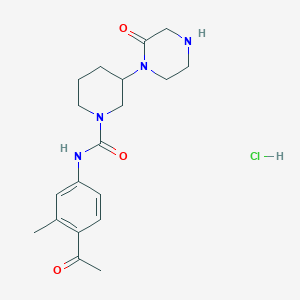![molecular formula C20H23ClN2O3 B7429670 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)
1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is commonly referred to as DPA-714 and belongs to the family of benzodiazepine derivatives. DPA-714 is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein found in the central nervous system and peripheral tissues.
作用机制
DPA-714 binds to the 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride, which is a transmembrane protein located in the outer mitochondrial membrane. 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride is involved in various cellular processes such as cholesterol transport, apoptosis, and mitochondrial respiration. DPA-714 binding to 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride results in the modulation of these processes, leading to a reduction in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of neuroinflammation. DPA-714 also reduces the activation of microglia and astrocytes, which are the main immune cells in the central nervous system. Additionally, DPA-714 has been shown to improve mitochondrial function, which is impaired in various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using DPA-714 in lab experiments is its selectivity for 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride. This allows for the specific targeting of activated microglia in neuroinflammatory conditions. Additionally, DPA-714 has a high affinity for 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride, which allows for the detection of low levels of neuroinflammation. However, one of the limitations of using DPA-714 is its low brain penetration, which can limit its use in imaging studies.
未来方向
There are several future directions for the use of DPA-714 in scientific research. One of the areas of interest is the use of DPA-714 in the early detection of neuroinflammation in various neurological disorders. Additionally, DPA-714 can be used to monitor the efficacy of treatments for neuroinflammation. Another future direction is the development of novel 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride ligands with improved brain penetration and selectivity. These ligands can be used to improve the sensitivity and specificity of neuroimaging studies.
Conclusion:
In conclusion, DPA-714 is a promising compound that has gained significant interest in scientific research due to its unique properties. Its selectivity for 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride makes it a useful tool in the detection and monitoring of neuroinflammation in various neurological disorders. The development of novel 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride ligands can further improve the sensitivity and specificity of neuroimaging studies.
合成方法
The synthesis of DPA-714 involves the reaction of 4-(1,4-Diazepane-1-carbonyl)phenol with 4-bromo-α-ethylbenzene in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
DPA-714 has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of DPA-714 is in the field of neuroimaging. 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride is upregulated in activated microglia, which is a hallmark of neuroinflammation. DPA-714 can be used as a radiotracer in positron emission tomography (PET) imaging to detect neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
1-[4-[4-(1,4-diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3.ClH/c1-15(23)16-3-7-18(8-4-16)25-19-9-5-17(6-10-19)20(24)22-13-2-11-21-12-14-22;/h3-10,21H,2,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZCVELEZBFROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[2,2,6-trimethyl-6-(trifluoromethyl)morpholine-4-carbonyl]phenyl}prop-2-enamide](/img/structure/B7429587.png)
![1-[(3,5-Difluoro-4-morpholin-4-ylphenyl)methyl]-2,3-dimethylguanidine;hydrobromide](/img/structure/B7429594.png)
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)

![2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)

![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)